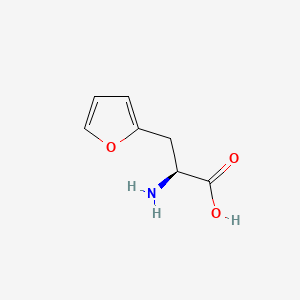
4-ETHYLPHENYLAMINO-1,2-DIMETHYL-6-METHYLAMINOPYRIMIDINIUM CHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride is a chemical compound known for its role as a modulator of sino-atrial node function. It is commonly used in scientific research to study ion channels, particularly hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This compound is also referred to by its alternative name, ZD 7288 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate amines and aldehydes or ketones under acidic or basic conditions.
Substitution Reactions: The introduction of ethylphenylamino and methylamino groups is achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts or specific reaction conditions to ensure high yield and purity.
Quaternization: The final step involves the quaternization of the pyrimidine nitrogen with methyl chloride to form the pyrimidinium chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the compound meets the required purity standards for research applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride is widely used in scientific research due to its ability to modulate ion channels. Some key applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of ion channel function and regulation, particularly HCN channels.
Medicine: Investigated for its potential therapeutic effects on cardiac arrhythmias and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mecanismo De Acción
The compound exerts its effects by blocking the hyperpolarization-activated cation current (I_f) in HCN channels. This action modulates the pacemaker activity in the sino-atrial node, affecting heart rate and rhythm. In central neurons, it blocks the I_h current, influencing neuronal excitability and neurotransmitter release .
Comparación Con Compuestos Similares
Similar Compounds
ZD 7288: Another name for the same compound.
Ivabradine: A similar HCN channel blocker used clinically for heart rate control.
HCN Channel Blockers: Other compounds in this class include cilobradine and zatebradine.
Uniqueness
4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride is unique due to its specific structure, which allows it to selectively block HCN channels without significantly affecting other ion channels. This selectivity makes it a valuable tool in both basic research and potential therapeutic applications .
Propiedades
Número CAS |
133060-80-7 |
|---|---|
Fórmula molecular |
C15H21ClN4 |
Peso molecular |
292.81 g/mol |
Nombre IUPAC |
6-ethyl-4-N,2,3-trimethyl-5-N-phenylpyrimidin-3-ium-4,5-diamine;chloride |
InChI |
InChI=1S/C15H20N4.ClH/c1-5-13-14(18-12-9-7-6-8-10-12)15(16-3)19(4)11(2)17-13;/h6-10,18H,5H2,1-4H3;1H |
Clave InChI |
IELCLEKQPWMRLW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=[N+](C(=N1)C)C)NC)NC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)




![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)


